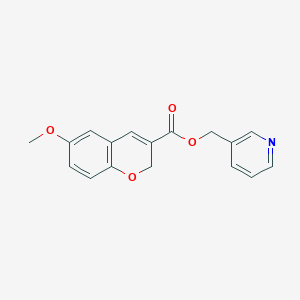

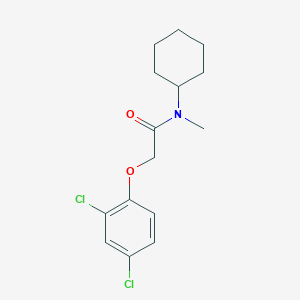

![molecular formula C18H11N3O3 B2427069 N-(1,3-二氧代苯并[de]异喹啉-2-基)吡啶-4-甲酰胺 CAS No. 109590-52-5](/img/structure/B2427069.png)

N-(1,3-二氧代苯并[de]异喹啉-2-基)吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

There is a catalyst-free synthesis method for similar compounds which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .科学研究应用

Chemosensor Systems

The compound has been used in the development of new chemosensor systems . Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . These compounds exhibit high chemosensor selectivity in the determination of anions .

Organic Electronic Devices

The compound has potential applications in organic electronic devices . It has been used in the synthesis of benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, which have high electron affinity values . These molecules have strong π–π stacking with distances of 3.31–3.41 Å and different stacking arrangements .

3. Synthesis of Imines, Amines, Thioureas, and Hydrazones Further functionalization of the free amino groups in the compound leads to the synthesis of imines, amines, thioureas, and hydrazones . This makes the compound a valuable synthon in organic synthesis .

Fluorescent and Colorimetric Sensors

The compound has been used in the development of fluorescent and colorimetric sensors . The introduction of additional complex-forming fragments and/or fluorophores allows for the variation of the effectiveness, selectivity, and other parameters of the sensors .

N-type Semiconductors

The compound has been used in the development of n-type semiconductors . The introduction of unsaturated N atoms in the conjugated backbone can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules .

Solubility and Crystallinity Enhancement

The compound has been used in the synthesis of molecules with enhanced solubility and crystallinity . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules .

作用机制

Target of Action

It’s known that this compound belongs to the class of benzo[de]isoquinoline-1,3-diones , which are often used as strong acceptors in organic electronic devices .

Mode of Action

The mode of action of this compound is primarily through its high electron affinity . It’s designed to have strong π–π stacking, which is crucial for its interaction with targets . The compound’s electron affinity and π–π stacking ability allow it to interact effectively with its targets, leading to changes in their function .

Biochemical Pathways

It’s known that the compound’s high electron affinity and strong π–π stacking can influence various biochemical pathways, particularly those involving electron transfer .

Pharmacokinetics

The solubility and crystallinity of similar compounds are often enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.

Result of Action

Given its high electron affinity and strong π–π stacking, it’s likely that this compound could influence the function of its targets at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the compound’s properties . Additionally, the compound’s optoelectronic properties can be affected by changing the fused aromatic unit in the benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes .

属性

IUPAC Name |

N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3/c22-16(12-7-9-19-10-8-12)20-21-17(23)13-5-1-3-11-4-2-6-14(15(11)13)18(21)24/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZPTQZBSQFWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)

![2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2426995.png)

![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)

![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)

![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)

![5-chloro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2427005.png)